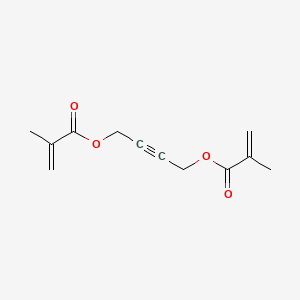

2-Butyne-1,4-diol dimethacrylate

Description

Contextualization within Methacrylate (B99206) Polymer Chemistry

Methacrylate monomers, esters of methacrylic acid, are a cornerstone of the polymer industry. gantrade.com The development of methacrylic acid in the mid-19th century, followed by its esterification to monomers like methyl methacrylate (MMA), set the stage for the emergence of acrylic polymers in the 1930s. gantrade.com These monomers are known for their ability to undergo free-radical polymerization to form high molecular weight polymers. gantrade.com The resulting polymers, such as poly(methyl methacrylate) (PMMA), are valued for their optical clarity, durability, and resistance to UV degradation and abrasion. gantrade.com

Methacrylate monomers are frequently used to create homopolymers and are also incorporated as comonomers to modify the properties of other polymers. gantrade.com The inclusion of a methacrylate monomer can increase the glass transition temperature (Tg) of the final polymer, enhancing its strength and stability. gantrade.com 2-Butyne-1,4-diol (B31916) dimethacrylate fits within this class as a cross-linking agent. Its two methacrylate groups enable the formation of a polymer network, a common strategy to enhance the mechanical and thermal properties of materials. What distinguishes it from more common dimethacrylates, like 1,4-butanediol (B3395766) dimethacrylate, is the presence of the internal alkyne bond, which introduces a site for further chemical reactions. sigmaaldrich.com

Historical Development and Significance of Alkyne-Functionalized Monomers

The use of alkynes as functional groups in polymer chemistry has become increasingly significant for creating advanced materials with tailored properties. numberanalytics.com Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, which imparts high reactivity and the potential for functionalization. numberanalytics.com Historically, the discovery that polyacetylene could conduct electricity after doping in 1977 sparked immense interest in conjugated polymers, many of which are synthesized from alkyne-based monomers. oup.com

The significance of alkyne-functionalized monomers lies in their versatility. They can be polymerized to create backbones with double or triple bonds, or even form aromatic systems through cyclotrimerization. oup.com This allows for the synthesis of polymers with high thermal stability and robust mechanical properties. numberanalytics.com Furthermore, the alkyne group is a key component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. This efficient and modular reaction has become a powerful tool for polymer functionalization, allowing for the creation of complex polymer architectures, such as block copolymers and star polymers, under mild conditions. numberanalytics.comacs.org The incorporation of alkyne functionalities into monomers like 2-butyne-1,4-diol dimethacrylate allows polymer chemists to leverage these powerful synthetic strategies to design next-generation materials. numberanalytics.comnih.gov

Fundamental Chemical Structure and Reactivity Considerations for Polymerization

The chemical structure of this compound is central to its function. The molecule is built upon a four-carbon chain containing a triple bond between the second and third carbon atoms (a butyne core). At each end of this core (positions 1 and 4), a diol is formed, which is subsequently esterified with methacrylic acid to yield the dimethacrylate monomer.

The key reactive sites are:

Two terminal methacrylate groups: These groups, [H2C=C(CH3)CO2-], are susceptible to free-radical polymerization. The presence of two such groups on a single molecule allows it to act as a cross-linker, connecting different polymer chains to form a three-dimensional network. This process is fundamental to the formation of thermoset materials, which are characterized by their rigidity and thermal stability.

One internal alkyne group: The carbon-carbon triple bond (-C≡C-) is a site of high electron density, making it reactive towards various chemical transformations. Unlike terminal alkynes, this internal alkyne is less reactive in some "click" reactions but can participate in others, such as thiol-yne reactions. acs.org This allows for post-polymerization modification, where the alkyne can be used to attach other molecules or to induce a secondary cross-linking reaction, further increasing the network density.

During polymerization, the methacrylate groups will typically react first in a free-radical process, forming a cross-linked polymer. The alkyne groups remain largely intact within the polymer backbone, available for subsequent reactions. This orthogonal reactivity is a significant advantage in designing materials with complex structures and properties.

Interactive Data Table: Properties of 2-Butyne-1,4-diol and Related Dimethacrylates

| Property | 2-Butyne-1,4-diol atamankimya.comwikipedia.org | 1,4-Butanediol Dimethacrylate nih.gov |

| CAS Number | 110-65-6 | 2082-81-7 |

| Molecular Formula | C4H6O2 | C12H18O4 |

| Molar Mass | 86.09 g/mol | 226.27 g/mol |

| Appearance | Colorless crystalline solid | Colorless liquid |

| Boiling Point | 238 °C | 132-134 °C @ 4 mmHg |

| Melting Point | 58 °C | Not applicable |

| Density | 1.11 g/cm³ (at 20 °C) | 1.023 g/mL (at 25 °C) |

Overview of Research Trajectories in Advanced Polymeric Systems

Research involving alkyne-functionalized monomers like this compound is directed towards creating high-performance materials and exploring novel polymer architectures. Key research trajectories include:

Development of Highly Cross-linked Thermosets: The dual functionality of this monomer is exploited to create densely cross-linked networks. The initial polymerization of the methacrylate groups forms a primary network, which can then be further densified by reacting the pendant alkyne groups. This can lead to materials with superior thermal stability and mechanical strength. numberanalytics.com

Thiol-Yne Photopolymerization: The thiol-yne reaction is a photo-initiated "click" reaction that proceeds with high efficiency and is tolerant to oxygen, a common inhibitor of free-radical polymerization. acs.org Researchers are exploring the use of this compound in thiol-yne systems for applications like 3D printing and the fabrication of biomedical materials. rsc.org These systems can produce degradable and biocompatible polymers with tunable mechanical properties. nih.govacs.org

Functional and Nanostructured Materials: The alkyne group serves as a versatile handle for post-polymerization functionalization. This allows for the attachment of various chemical moieties to the polymer network, creating materials with specific surface properties or functionalities. This approach is being used to develop functional coatings, adhesives, and complex nanostructures. numberanalytics.comrsc.org

Cyclic and Conjugated Polymers: While this compound itself is primarily used for thermosets, the broader field of alkyne polymer chemistry is advancing the synthesis of novel topologies like cyclic polymers and conjugated polymers for electronics applications. rsc.orgresearchgate.net The fundamental understanding gained from these areas can inform the use of alkyne-functionalized monomers in new contexts.

The future of alkyne-containing monomers in polymer chemistry appears promising, with ongoing research expected to yield breakthroughs in sustainable materials, advanced manufacturing, and biomedical devices. numberanalytics.comrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

67905-43-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(2-methylprop-2-enoyloxy)but-2-ynyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,7-8H2,2,4H3 |

InChI Key |

LFWWWRPUVDIHKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC#CCOC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyne 1,4 Diol Dimethacrylate

Esterification Reactions and Optimization Parameters

The formation of 2-butyne-1,4-diol (B31916) dimethacrylate is achieved through the creation of two ester linkages between the hydroxyl groups of 2-butyne-1,4-diol and two molecules of a methacrylate (B99206) source. The efficiency of this process is highly dependent on the chosen pathway and the reaction conditions.

Direct Esterification Pathways

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental approach for synthesizing 2-butyne-1,4-diol dimethacrylate. nih.gov This method involves the reaction of 2-butyne-1,4-diol with an excess of methacrylic acid in the presence of an acid catalyst. researchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the diester, the removal of water, a byproduct, is crucial. nih.gov This is typically achieved through azeotropic distillation using a suitable entraining agent like toluene (B28343) or cyclohexane. google.com

HOCH₂C≡CCH₂OH + 2 CH₂(CH₃)COOH ⇌ CH₂(CH₃)COOCH₂C≡CCH₂OOCC(CH₃)CH₂ + 2 H₂O

Key parameters to optimize in this process include the molar ratio of reactants, catalyst concentration, reaction temperature, and the efficiency of water removal. A higher molar ratio of methacrylic acid to the diol can increase the reaction rate and yield. However, this also necessitates a more rigorous purification process to remove the unreacted acid. The reaction temperature is typically maintained between 80°C and 140°C. google.com

Transesterification Approaches

Transesterification offers an alternative and often advantageous route to this compound. This method involves the reaction of 2-butyne-1,4-diol with a methacrylate ester, most commonly methyl methacrylate, in the presence of a suitable catalyst. google.comresearchgate.net The driving force for this equilibrium reaction is the removal of the low-boiling alcohol byproduct, methanol.

The reaction is as follows:

HOCH₂C≡CCH₂OH + 2 CH₂(CH₃)COOCH₃ ⇌ CH₂(CH₃)COOCH₂C≡CCH₂OOCC(CH₃)CH₂ + 2 CH₃OH

This approach can offer higher selectivity and may proceed under milder conditions compared to direct esterification. The continuous removal of methanol, often through distillation, is essential for achieving high conversion rates. google.com The choice of catalyst is critical to avoid side reactions, such as the polymerization of the methacrylate monomers.

Catalyst Systems and Reaction Kinetics

The selection of an appropriate catalyst is paramount for both direct esterification and transesterification to achieve high yields and minimize side reactions.

For direct esterification , strong protic acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and methanesulfonic acid are commonly employed. google.comgoogle.com While effective, these catalysts can sometimes lead to side reactions and may require a neutralization step during workup. google.com Solid acid catalysts, such as ion-exchange resins, offer the advantage of easier separation from the reaction mixture.

For transesterification , a broader range of catalysts can be utilized. Organotin compounds, such as dibutyltin (B87310) oxide, have been shown to be effective for the transesterification of methyl methacrylate. researchgate.net The catalytic mechanism of organotin(IV) compounds often involves the coordination of the tin atom to the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. google.com Lithium-based catalysts, including lithium hydroxide (B78521) and lithium carbonate, have also been successfully used for the transesterification of methyl methacrylate. google.com These catalysts are typically used in small concentrations and can be introduced incrementally to maintain a low but effective concentration throughout the reaction. google.com

Purification Techniques and Purity Assessment for Monomer Synthesis

Obtaining high-purity this compound is crucial for its subsequent applications, particularly in polymerization, where impurities can significantly affect the polymer properties.

Purification Techniques:

Distillation: Vacuum distillation is a primary method for purifying the monomer. chemicalbook.commdpi.com Given the relatively high boiling point of the dimethacrylate, distillation under reduced pressure is necessary to prevent thermal degradation and polymerization. A multi-stage distillation process may be employed to effectively separate the desired product from unreacted starting materials, catalysts, and any high-boiling byproducts. osti.gov

Washing and Extraction: The crude product may be washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove any acidic catalysts and unreacted methacrylic acid. google.com This is followed by washing with water to remove any remaining salts and water-soluble impurities.

Chromatography: For laboratory-scale synthesis and to achieve very high purity, column chromatography can be employed. nsf.gov

Purity Assessment:

The purity of the synthesized this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of the reaction mixture. It allows for the separation of the desired product from impurities and provides mass spectral data for structural confirmation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of the monomer. nih.gov The characteristic chemical shifts and coupling constants of the protons and carbons in the molecule provide a definitive confirmation of its structure and can be used to detect and quantify impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of key functional groups in the molecule, such as the ester carbonyl group (C=O stretch) and the alkyne group (C≡C stretch).

Precursor Synthesis and Alkyne Chemistry in Monomer Derivatization

The synthesis of this compound is fundamentally dependent on the availability and purity of its precursor, 2-butyne-1,4-diol.

Synthesis of 2-butyne-1,4-diol

The industrial production of 2-butyne-1,4-diol is primarily achieved through the Reppe synthesis . wikipedia.org This process involves the reaction of acetylene (B1199291) with formaldehyde (B43269) in the presence of a copper acetylide catalyst. wikipedia.org The reaction is typically carried out at elevated temperatures (90-150°C) and pressures (1-20 bar). wikipedia.org

2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH

The crude 2-butyne-1,4-diol obtained from the Reppe synthesis often contains impurities such as propargyl alcohol and other byproducts. chemicalbook.com Purification of the diol is essential before its use in the synthesis of the dimethacrylate monomer. This is commonly achieved through vacuum distillation or fractional crystallization. chemicalbook.com

2 Chemical Transformations of the Alkyne Backbone in Precursors

The synthetic versatility of this compound is significantly enhanced by the chemical reactivity of its precursor, 2-butyne-1,4-diol. The carbon-carbon triple bond in 2-butyne-1,4-diol serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs prior to the final dimethacrylate esterification. These modifications of the alkyne backbone are crucial for tailoring the properties of the final monomer and the resulting polymers. Key transformations include hydrogenation, halogenation, and cycloaddition reactions, each providing a pathway to novel molecular architectures.

Hydrogenation

Hydrogenation of the alkyne in 2-butyne-1,4-diol is a fundamental transformation that can be controlled to yield either the corresponding alkene, 2-butene-1,4-diol (B106632), or the fully saturated alkane, 1,4-butanediol (B3395766). wikipedia.orgnbinno.com The selectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Selective hydrogenation to cis-2-butene-1,4-diol (B44940) is a valuable process, as the resulting diol can be used to introduce unsaturation into the backbone of the subsequent dimethacrylate monomer. This reaction is often carried out using supported metal catalysts. For instance, platinum supported on silicon carbide (Pt/SiC) has been shown to be an efficient catalyst for the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol in the aqueous phase. rsc.org In a typical procedure, the reaction is conducted in a batch reactor under hydrogen pressure at elevated temperatures. rsc.org

Further hydrogenation leads to the formation of 1,4-butanediol, a saturated diol. researchgate.net This complete reduction of the triple bond is typically achieved using catalysts such as Raney® nickel under more forcing conditions, like higher hydrogen pressures and temperatures. researchgate.net The reaction proceeds in a stepwise manner, with the initial formation of cis-2-butene-1,4-diol, which is then further hydrogenated to 1,4-butanediol. researchgate.netresearchgate.net Side products, including n-butyraldehyde, n-butanol, and γ-hydroxybutyraldehyde, can also be formed, particularly at later stages of the reaction. researchgate.netresearchgate.net

Hydrogenation of 2-Butyne-1,4-diol

| Product | Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 2-Butene-1,4-diol | Platinum on Silicon Carbide (Pt/SiC) | Aqueous phase, 1 MPa H₂, 100 °C | Efficient and selective for the formation of the alkene. | rsc.org |

| 1,4-Butanediol | Raney® Nickel | Aqueous solution, 70 °C, 1000 psi H₂ | Proceeds via cis-2-butene-1,4-diol; side products can form. | researchgate.net |

Halogenation

The alkyne bond of 2-butyne-1,4-diol readily undergoes halogenation with chlorine and bromine, leading to the formation of various halogenated derivatives. The nature of the products is highly dependent on the reaction conditions, including the stoichiometry of the halogen, the solvent, temperature, and the presence of catalysts. google.com

Reaction with a mixture of chlorine and hydrochloric acid can yield mucochloric acid. wikipedia.orgnbinno.comatamankimya.com This transformation involves both addition and oxidation steps. The production of mucochloric acid can also be achieved by reacting various C4 compounds, including butanediols, with chlorine in an aqueous medium at temperatures ranging from 30 to 130 °C. google.com

Bromination of 2-butyne-1,4-diol in an aqueous or aqueous mineral acid medium can lead to a variety of products. google.com By carefully controlling the reaction temperature, molar ratio of bromine to the diol, and the use of catalysts, the reaction can be directed towards specific products. For example, using a molar excess of bromine at 45 to 60 °C with a catalyst can produce 2,2,3,3-tetrabromobutanediol-(1,4) in good yield. google.com In the absence of a catalyst and at lower temperatures, a mixture containing 2,3-dibromobutene-(2)-diol-(1,4) can be obtained. google.com At higher temperatures (80 to 100 °C) and with an excess of bromine, 2-hydroxy-3,3,4,4-tetrabromotetrahydrofuran can be formed preferentially. google.com

Halogenation of 2-Butyne-1,4-diol

| Halogenating Agent | Product(s) | Reaction Conditions | Reference |

|---|---|---|---|

| Chlorine/Hydrochloric Acid | Mucochloric acid | Aqueous medium, 30-130 °C | wikipedia.orgnbinno.comatamankimya.comgoogle.com |

| Bromine | 2,2,3,3-Tetrabromobutanediol-(1,4) | Molar excess of bromine, 45-60 °C, with catalyst | google.com |

| Bromine | 2,3-Dibromobutene-(2)-diol-(1,4) | Molar or less than molar amounts of bromine, -30 to +130 °C | google.com |

| Bromine | 2-Hydroxy-3,3,4,4-tetrabromotetrahydrofuran | Molar excess of bromine, 80-100 °C, no catalyst | google.com |

Cycloaddition Reactions

The carbon-carbon triple bond of 2-butyne-1,4-diol can participate in various cycloaddition reactions, providing a powerful tool for the construction of cyclic and polycyclic structures. These reactions include the Diels-Alder reaction and transition metal-catalyzed cycloadditions.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com 2-Butyne-1,4-diol can act as a dienophile, reacting with various dienes to produce six-membered ring structures containing the 1,4-diol functionality. The reaction is facilitated by electron-withdrawing groups on the dienophile, though the hydroxyl groups of 2-butyne-1,4-diol are not strongly withdrawing. organic-chemistry.org The efficiency and outcome of the Diels-Alder reaction are dependent on the specific diene used and the reaction conditions.

Transition Metal-Catalyzed Cycloadditions: 2-Butyne-1,4-diol is a known substrate in rhodium- and iridium-catalyzed [2+2+2] inter- and intramolecular cyclotrimerization reactions. atamankimya.com These reactions involve the coupling of three alkyne units to form a substituted benzene (B151609) ring. This methodology offers a direct route to highly substituted aromatic compounds, which can then be further functionalized. For example, rhodium-catalyzed double [2+2+2] cycloaddition of 1,4-bis(diphenylphosphinoyl)buta-1,3-diyne with tethered diynes provides a single-pot synthesis of biaryl diphosphines. nih.gov While this example does not directly use 2-butyne-1,4-diol, it illustrates the utility of butadiyne derivatives in such transformations. Rhodium(I)-catalyzed asymmetric [4+2] cycloaddition reactions have also been reported, demonstrating the versatility of transition metal catalysis in constructing complex cyclic systems. nih.gov

Polymerization Mechanisms and Kinetic Studies of 2 Butyne 1,4 Diol Dimethacrylate

Free Radical Polymerization Initiation and Propagation

Free radical polymerization is the primary method for curing 2-Butyne-1,4-diol (B31916) dimethacrylate. This process involves the generation of free radicals through various initiation techniques, which then propagate by reacting with the monomer's methacrylate (B99206) groups.

Photoinitiated Polymerization Kinetics

Photoinitiated polymerization utilizes light energy, typically in the UV spectrum, to cleave a photoinitiator molecule into reactive radical species. For dimethacrylate systems, initiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) are common. nih.gov Upon irradiation, the initiator generates free radicals that attack the carbon-carbon double bonds of the methacrylate groups, initiating the polymerization chain.

The kinetics of this process can be studied using techniques like isothermal photocalorimetry. capes.gov.br Such studies often reveal an autocatalytic behavior, where the reaction rate accelerates initially. capes.gov.br The polymerization rate and the final degree of conversion are significantly influenced by the polymerization temperature and the intensity of the UV radiation. nih.gov Higher temperatures can lead to a higher final conversion by delaying the onset of vitrification, a state where the growing polymer network restricts molecular mobility and effectively stops the reaction. nih.gov The concentration of the photoinitiator is also a critical factor, as it controls the initial concentration of active radicals. nih.gov

A typical kinetic model for photoinitiated polymerization can be described as autocatalytic, where the rate constant varies with temperature according to the Arrhenius law, up to a certain temperature threshold. capes.gov.br The evolution of propagation (kp) and termination (kt) rate constants with conversion illustrates the importance of diffusion-controlled mechanisms as the system approaches the gel point and vitrification. capes.gov.br

Thermal Polymerization Mechanisms

Thermal polymerization is initiated by the decomposition of a thermal initiator at elevated temperatures. Benzoyl peroxide (BPO) is a frequently used initiator for methacrylate polymerization. pwr.edu.pl When heated, BPO breaks down into two phenyl radicals, which then initiate the polymerization cascade.

The process involves three main stages:

Initiation: The thermal decomposition of the initiator creates primary free radicals.

Propagation: These radicals add to the double bond of a 2-Butyne-1,4-diol dimethacrylate monomer, forming a larger radical that subsequently reacts with other monomers in a chain reaction.

Termination: The growing polymer chains are terminated, typically by combination or disproportionation of two macroradicals.

Redox-Initiated Polymerization Pathways

Redox-initiated polymerization allows for the generation of free radicals at ambient or near-ambient temperatures, making it suitable for applications where heating is not desirable. This method employs a redox couple, which typically consists of an oxidizing agent and a reducing agent. rsc.org A classic example used for dimethacrylate resins is the combination of benzoyl peroxide (BPO) as the oxidant and a tertiary amine, such as N,N-dimethylaniline (DMA), as the reducing agent or accelerator. nih.govresearchgate.net

The initiation mechanism involves an electron transfer from the amine to the peroxide, which induces the cleavage of the weak oxygen-oxygen bond in BPO, generating free radicals without the need for heat. researchgate.net The rate of polymerization and the setting time can be controlled by adjusting the concentration of either the initiator or the accelerator. nih.gov Increasing the concentration of the initiating system leads to a higher number of generated radicals and a faster polymerization rate. nih.gov These systems are advantageous for their rapid curing at room temperature and the ability to cure thick or pigmented samples where light penetration is limited. rsc.orgnih.gov

Influence of Monomer Concentration on Polymerization Conversion

The concentration of the monomer is a critical variable that influences both the rate of polymerization and the ultimate conversion of double bonds. In general, the rate of polymerization is proportional to the concentration of the monomer in the system. tue.nl However, the relationship is not always linear, especially in bulk or solution polymerization where viscosity changes dramatically.

In solution polymerization, diluting the monomer with a solvent reduces the initial monomer concentration. This can lead to a decrease in the rate of transfer reactions to the monomer and may shift the molecular weight distribution. researchgate.net While a lower concentration generally slows the reaction, it can sometimes lead to a higher final conversion by delaying the onset of vitrification, allowing the polymer chains to maintain mobility for a longer period.

Conversely, in bulk polymerization, the high initial concentration of the monomer leads to a rapid increase in viscosity as the reaction proceeds. This viscosity increase causes the gel effect, where the termination rate drops and the polymerization rate accelerates. nih.gov However, this same high viscosity eventually leads to vitrification, where the system turns into a glassy solid, trapping unreacted monomer molecules and limiting the final conversion to below 100%. researchgate.net The ultimate conversion achievable is often determined by the temperature of polymerization relative to the glass transition temperature of the fully cured network. nih.gov

Role of Inhibitors and Stabilizers in Polymerization Processes

Inhibitors and stabilizers are chemical compounds added to monomers like this compound to prevent spontaneous or premature polymerization during storage and transport. Methacrylate monomers are susceptible to polymerization initiated by heat, light, or contaminants.

The most common inhibitors are phenolic compounds, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ). sigmaaldrich.com These molecules function by reacting with and deactivating any free radicals that may form, effectively quenching the polymerization chain reaction before it can propagate. This period of inactivity is known as the induction or inhibition period.

The concentration of the inhibitor is a crucial parameter. It must be high enough to ensure adequate shelf life but low enough that it can be overcome by the high concentration of radicals generated during intended polymerization (e.g., by the initiator). In redox-initiated systems, the inhibitor concentration can be used to control the reaction's working time or induction period before rapid polymerization begins. rsc.org The inhibitor's mechanism of action can be complex, sometimes depending on the presence of other components in the initiation system, such as the aniline (B41778) reducing agent in redox pairs. rsc.org

Copolymerization and Terpolymerization Strategies Involving 2 Butyne 1,4 Diol Dimethacrylate

Reactivity Ratios in Binary and Ternary Monomer Systems

The behavior of a monomer in a copolymerization reaction is fundamentally described by its reactivity ratios (r). These ratios, which are the rate constant for a propagating chain ending in a certain monomer adding to the same monomer versus the other monomer, are crucial for predicting the composition and microstructure of the resulting copolymer. For a binary system involving 2-Butyne-1,4-diol (B31916) dimethacrylate (M₁), the reactivity ratios, r₁ and r₂, dictate whether the resulting copolymer will have a random, alternating, or blocky structure.

In a hypothetical binary copolymerization with a common vinyl monomer like styrene (B11656) (M₂), the reactivity ratios would be determined experimentally by analyzing the copolymer composition at low conversions for various initial monomer feed ratios. The Mayo-Lewis equation would then be employed to calculate r₁ and r₂.

Table 1: Hypothetical Reactivity Ratios for Binary Copolymerization of 2-Butyne-1,4-diol Dimethacrylate (M₁) with Styrene (M₂)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | Copolymer Type Tendency |

|---|

In terpolymerization, involving two other monomers, the system becomes significantly more complex, with six reactivity ratios influencing the final polymer composition. The Alfrey-Goldfinger equation is the classical model used to predict the composition of a terpolymer. Given the lack of specific experimental data for this compound, a comprehensive understanding of its behavior in such systems necessitates dedicated research to determine these fundamental parameters.

Design of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymer networks are synthesized in the presence of each other. acs.org This interlocking structure can lead to synergistic properties that are not achievable with simple polymer blends. The presence of two polymerizable methacrylate (B99206) groups and a central alkyne functionality makes this compound a promising candidate for the formation of novel IPNs.

The methacrylate groups can readily undergo free-radical polymerization to form a crosslinked network. Simultaneously or sequentially, the alkyne groups can be polymerized through different mechanisms, such as those catalyzed by transition metals or through click chemistry reactions like the azide-alkyne cycloaddition, if one of the networks contains azide (B81097) functionalities. This orthogonal polymerization approach allows for the independent formation of two distinct networks that are physically entangled.

The design of an IPN using this compound could involve synthesizing a first network from a standard monomer and crosslinker, and then swelling this network with this compound and a suitable initiator to form the second, interpenetrating network. The final properties of the IPN, such as its mechanical strength, thermal stability, and swelling behavior, would be highly dependent on the chemical nature of the constituent polymers and the degree of interpenetration.

Graft Copolymerization and Surface Modification Approaches

Graft copolymerization is a versatile technique to modify the properties of a pre-existing polymer backbone by attaching side chains of a different chemical nature. The unique structure of this compound allows for its use in "grafting from" approaches. In this strategy, the alkyne group can be functionalized to act as an initiation site for the polymerization of a second monomer.

For instance, the alkyne group could be converted to a species that can initiate a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of well-defined polymer chains from the this compound unit within a polymer backbone. This approach offers precise control over the length and density of the grafted chains, enabling fine-tuning of the final material's properties.

Furthermore, the alkyne functionality can be utilized for surface modification. A surface containing reactive groups can be treated with this compound, anchoring it to the surface via its alkyne bond through reactions like click chemistry. The pendant methacrylate groups would then be available for subsequent polymerization, allowing for the growth of a polymer layer from the surface. This is a powerful method for altering surface properties such as wettability, biocompatibility, and adhesion.

Synthesis of Block Copolymers with Controlled Architectures

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. They can self-assemble into a variety of ordered nanostructures, making them valuable for applications in nanotechnology and materials science. nih.gov The synthesis of block copolymers containing this compound can be envisioned through controlled/living polymerization techniques.

One approach involves the use of a macroinitiator that contains an alkyne group. This macroinitiator can be used to polymerize this compound, resulting in a block copolymer where one block is derived from the macroinitiator and the other is a crosslinked network formed from the dimethacrylate monomer.

Alternatively, a polymer chain containing a terminal alkyne group can be synthesized and then used in a subsequent polymerization step with other monomers. The alkyne group can also serve as a linking point to connect two different pre-formed polymer chains, one of which could be a polymer of this compound. This modular approach, often facilitated by click chemistry, provides a high degree of control over the final block copolymer architecture.

Table 2: Potential Strategies for Block Copolymer Synthesis with this compound

| Strategy | Description | Resulting Architecture |

|---|---|---|

| Macroinitiator Approach | An alkyne-containing macroinitiator initiates the polymerization of this compound. | Linear-crosslinked block copolymer |

The synthesis of well-defined block copolymers incorporating the unique functionality of this compound holds promise for the creation of advanced materials with novel self-assembly behaviors and properties. However, detailed experimental studies are required to fully explore and realize this potential.

Polymer Network Architecture and Morphological Characterization of Poly 2 Butyne 1,4 Diol Dimethacrylate

Microstructure of Cured Resins

The microstructure of a cured dimethacrylate resin is fundamentally characterized by its high degree of crosslinking, which imparts rigidity and thermal stability to the final polymer network. The polymerization of dimethacrylate monomers proceeds via a free-radical chain-growth mechanism, leading to the formation of a three-dimensional network.

A critical parameter defining the microstructure is the degree of conversion (DC) , which quantifies the percentage of methacrylate (B99206) double bonds that have reacted during polymerization. In many dimethacrylate systems, the DC is often incomplete, typically ranging from 50% to 75%, due to the restricted mobility of the growing polymer chains as the network vitrifies. The unreacted methacrylate groups remain as pendant groups within the network. For poly(2-butyne-1,4-diol dimethacrylate), the rigidity of the butyne core might influence the achievable DC, though specific experimental values are not documented in the literature.

The crosslink density is another crucial aspect of the microstructure. It is determined by the concentration of the dimethacrylate monomer and the DC. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature (Tg) and enhanced mechanical properties. The short and rigid nature of the 2-butyne-1,4-diol (B31916) linker would be expected to result in a high theoretical crosslink density.

| Parameter | General Description for Dimethacrylate Polymers | Anticipated Influence in Poly(this compound) |

| Degree of Conversion (DC) | Percentage of reacted methacrylate double bonds. Often incomplete (50-75%). | The rigid butyne core may impose steric hindrance, potentially affecting the final DC. No specific data is available. |

| Crosslink Density | Concentration of crosslinks within the polymer network. | The short and rigid monomer structure is expected to lead to a high crosslink density. |

| Pendant Methacrylate Groups | Unreacted methacrylate groups attached to the polymer backbone. | The presence of these is expected, but their concentration would depend on the DC. |

Heterogeneity and Phase Separation in Crosslinked Systems

The polymerization of dimethacrylates is now understood to be a highly heterogeneous process. Instead of forming a uniform network, the polymerization often proceeds through a mechanism involving the formation of microgels. These are highly crosslinked, nanometer- to micrometer-sized domains that are rich in polymer. As the polymerization progresses, these microgels grow and eventually coalesce, forming a continuous network. The space between the microgels is filled with a less-crosslinked, more mobile polymer phase.

This inherent heterogeneity significantly impacts the material's properties. The presence of distinct phases with different crosslink densities can lead to variations in mechanical strength, toughness, and chemical resistance throughout the material.

Phase separation in these systems can be driven by several factors, including the chemical structure of the monomer, the polymerization conditions, and the presence of any solvents or additives. For poly(this compound), the rigidity of the monomer and the potential for specific interactions involving the alkyne group could influence the thermodynamics of mixing and the kinetics of phase separation during polymerization. However, without experimental studies, any discussion on the specific phase behavior of this polymer remains speculative.

Controlled Porosity and Foam Formation in Polymerized Systems

The creation of porous structures and foams from polymerized systems is an area of significant interest for applications in tissue engineering, filtration, and as lightweight structural materials. In the context of dimethacrylate polymers, porous materials can be fabricated through several techniques, including:

Polymerization in the presence of a porogen: A non-reactive solvent is used during polymerization. After the network is formed, the porogen is removed, leaving behind a porous structure. The pore size and interconnectivity can be controlled by the choice of porogen and its concentration.

Emulsion templating: A high internal phase emulsion (HIPE) is created where the monomer is the continuous phase and an immiscible liquid (e.g., water) is the dispersed phase. Polymerization of the continuous phase followed by removal of the dispersed phase results in a highly porous material known as a polyHIPE.

Gas foaming: A gas is dissolved in the monomer under pressure. Upon rapid depressurization, the gas nucleates and forms bubbles, which are then trapped by the polymerizing network.

While there are reports on the formation of foams from other dimethacrylates, such as 1,4-butanediol (B3395766) dimethacrylate, there is no available research specifically detailing the controlled porosity or foam formation in systems based on this compound. The polymerization kinetics and the rheological properties of the polymerizing mixture would be critical factors in successfully creating a stable foam structure, and these are currently uncharacterized for this specific polymer.

Nanostructural Elucidation through Advanced Microscopy

Advanced microscopy techniques are indispensable for characterizing the complex nanostructure of crosslinked polymers.

Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface topography and fracture surfaces of polymers. In the context of poly(this compound), SEM could be employed to study the morphology of fracture surfaces, which can provide insights into the failure mechanisms and the degree of heterogeneity. For porous or phase-separated systems, SEM would be crucial for characterizing the pore structure and the domain sizes.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to visualize the nanometer-scale morphology, such as the microgel structure within the polymer network. Staining techniques may be required to enhance contrast between regions of different crosslink densities.

Atomic Force Microscopy (AFM): AFM is a powerful tool for probing the surface properties of polymers at the nanoscale. It can be operated in various modes to map not only the topography but also variations in mechanical properties, such as modulus and adhesion, across the surface. This would be particularly valuable for visualizing the heterogeneous nature of the crosslinked network of poly(this compound).

Despite the potential of these techniques, no published studies have utilized them to specifically elucidate the nanostructure of poly(this compound). Such investigations would be essential to correlate the unique monomer structure with the resulting polymer morphology.

Characterization Techniques for Poly 2 Butyne 1,4 Diol Dimethacrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are indispensable for probing the chemical structure of the polymer chains, identifying functional groups, and characterizing chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of poly(2-butyne-1,4-diol dimethacrylate). Both ¹H and ¹³C NMR are used to confirm the polymerization and analyze the resulting polymer structure.

Research Findings: Upon polymerization of the 2-butyne-1,4-diol (B31916) dimethacrylate monomer, the characteristic signals of the vinyl protons in ¹H NMR (typically found in the 5.5-6.5 ppm range) and the vinyl carbons in ¹³C NMR (around 120-140 ppm) will disappear. Concurrently, new signals corresponding to the saturated carbons of the polymer backbone will appear in the ¹H NMR (typically 1.5-2.5 ppm) and ¹³C NMR (typically 40-60 ppm) spectra. The signals from the methylene (B1212753) protons adjacent to the ester and alkyne groups, as well as the methyl protons of the methacrylate (B99206) unit, will remain, although they may experience slight shifts and broadening due to the restricted motion within the polymer chain. Analysis of these spectra provides information on the tacticity of the polymer and can be used to quantify the composition of copolymers. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shifts for Poly(this compound)

| Protons | Chemical Shift (ppm) |

| Methyl protons (-CH₃) | 0.8 - 1.2 |

| Backbone methylene protons (-CH₂-) | 1.8 - 2.2 |

| Methylene protons adjacent to ester (C=O)O-CH₂- | ~4.3 |

| Methylene protons adjacent to alkyne (-C≡C-CH₂-) | ~4.9 |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the polymer and to monitor the polymerization process.

Research Findings: The polymerization of this compound can be monitored by observing the disappearance of the absorption band corresponding to the C=C double bond of the methacrylate group, which typically appears around 1635 cm⁻¹. The resulting polymer spectrum will retain key absorption bands, confirming the integrity of the other functional groups. These include the strong stretching vibration of the ester carbonyl group (C=O) around 1720-1740 cm⁻¹, the C-O stretching vibrations in the 1100-1300 cm⁻¹ region, and the characteristic, though often weak, stretching vibration of the internal alkyne (C≡C) bond in the 2100-2260 cm⁻¹ range. researchgate.netresearchgate.net The presence of these bands in the final product confirms the successful formation of the polymer while preserving the butyne functionality.

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) Stretch | ~1730 |

| Alkyne (C≡C) Stretch | ~2240 |

| C-O Stretch | 1150 - 1250 |

| C-H Stretch (sp³) | 2850 - 3000 |

Raman spectroscopy serves as a complementary technique to FTIR, offering high sensitivity for certain non-polar functional groups.

Research Findings: Raman spectroscopy is particularly effective for characterizing the carbon-carbon multiple bonds within the polymer structure. The symmetrical C≡C triple bond of the butyne core, which shows a weak absorption in FTIR, typically produces a strong and sharp signal in the Raman spectrum between 2100 and 2260 cm⁻¹. researchgate.net Similarly, the C=C double bond of the monomer (around 1640 cm⁻¹) can be easily monitored to determine the degree of conversion during polymerization. The intensity of the C≡C peak can be used for quantitative analysis in copolymers or blends.

Chromatographic Methods for Molecular Weight Distribution and Purity

Chromatographic techniques are essential for assessing the molecular weight characteristics and purity of both the monomer and the resulting polymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.czpolymerchar.com

Research Findings: GPC analysis of the soluble fraction of poly(this compound) provides crucial data on its number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). researchgate.netnih.gov This information is vital for correlating the polymer's physical properties with its chain length distribution. For crosslinked polymers, GPC can be used to analyze the soluble (sol) fraction, providing insights into the extent of the crosslinking reaction. By degrading crosslinked networks and analyzing the resulting backbone chains, GPC can offer information about the primary chain lengths formed during polymerization. nih.gov

Table 3: Example GPC Data for Thiol-Acrylate Polymer Networks

| Polymer Network Composition | Mₙ (x 10⁴ Da) | PDI (Mₙ/Mₙ) |

| 30 mol% Monothiol | 2.3 ± 0.07 | 1.8 ± 0.1 |

| 30 mol% Tetrathiol | 3.6 ± 0.1 | 2.5 ± 0.1 |

| 10 mol% Tetrathiol | 7.3 ± 1.1 | 3.5 ± 0.5 |

| Data adapted from a study on thiol-acrylate photopolymer networks to illustrate typical GPC results. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of the this compound monomer and to quantify any unreacted monomer remaining in the polymer product.

Research Findings: An HPLC method can be developed to separate the monomer from oligomers and impurities prior to polymerization. nih.gov After polymerization, reversed-phase HPLC is commonly used to extract and quantify the amount of residual monomer. This is a critical quality control step, as the presence of unreacted monomer can significantly affect the final properties and performance of the polymer. The method provides a fast and reliable way to ensure complete polymerization and product purity. nih.gov

Thermal Analysis of Polymeric Materials

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers derived from this compound, these methods are indispensable for evaluating thermal stability, decomposition pathways, curing processes, and transitional behaviors like the glass transition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is crucial for determining the thermal stability and decomposition profile of polymeric materials. The analysis of poly(this compound) and its copolymers by TGA typically reveals a multi-step degradation process.

The thermal decomposition of these polymers generally begins with the cleavage of the ester side groups at lower temperatures, followed by the degradation of the main polymer backbone at higher temperatures. researchgate.net The presence of the alkyne group in the this compound monomer unit can lead to cyclization and cross-linking reactions during thermal degradation, which often results in a higher amount of char residue at elevated temperatures compared to similar polymers without this functionality.

Table 1: Representative TGA Data for Methacrylate-Based Polymers

| Material | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) | Residue at 500 °C (%) |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~213 | ~297, ~400 | ~8 |

| PMMA with Benzoyl Peroxide | ~202 | ~149, ~293, ~399 | ~11 |

This table presents illustrative data for similar polymer systems to indicate typical thermal behavior. Actual values for poly(this compound) would depend on specific synthesis and curing conditions.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is exceptionally useful for investigating the curing (cross-linking) behavior of thermosetting resins and determining the glass transition temperature (Tg) of the cured polymer. researchgate.net

For an uncured resin mixture containing this compound, a DSC scan will typically show a broad exothermic peak. This peak represents the heat released during the free-radical polymerization and cross-linking of the methacrylate groups. The onset temperature of this exotherm indicates the initiation of the curing reaction, while the peak temperature corresponds to the maximum rate of reaction. The total heat evolved, or the enthalpy of curing (ΔH), is proportional to the extent of the reaction and can be used to study the degree of cure.

After the material is cured, a subsequent DSC scan will reveal a distinct step-like change in the baseline. This event is the glass transition, characterized by the glass transition temperature (Tg). The Tg is a critical property that defines the upper-temperature limit for the structural application of the rigid polymer. Below the Tg, the material is in a hard, glassy state, and above it, it becomes rubbery and soft. The Tg of poly(this compound) is influenced by factors such as cross-link density and copolymer composition. A higher degree of cross-linking generally restricts polymer chain mobility, leading to a higher Tg.

Table 2: Illustrative DSC Curing and Glass Transition Data

| Parameter | Description | Typical Value Range |

|---|---|---|

| Curing Onset Temperature | Temperature at which polymerization begins to be significant. | 50 - 100 °C |

| Curing Peak Temperature | Temperature of the maximum polymerization rate. | 100 - 150 °C |

| Enthalpy of Curing (ΔH) | Total heat released during polymerization. | 250 - 400 J/g |

Values are estimates based on typical dimethacrylate resin systems and can vary based on initiator type, concentration, and comonomer content.

Rheological Investigations of Pre-Polymerization Mixtures and Cured Materials

Rheology is the study of the flow and deformation of materials. It provides critical information for both the processing of the uncured resin and the mechanical performance of the final cured polymer.

For pre-polymerization mixtures, the key rheological property is viscosity. The viscosity of the monomer and oligomer mixture containing this compound dictates its processability in applications like resin infusion, coating, and 3D printing. These resins typically have a low initial viscosity, which is advantageous for ensuring complete wetting and impregnation of fillers or fibers. As the polymerization reaction proceeds, the viscosity increases dramatically, leading to a gel point where the material transitions from a liquid to a solid-like gel. Monitoring this viscosity change over time at a given temperature is essential for defining the working life or pot life of the resin system.

Once cured, the rheological properties of the solid poly(this compound) are typically evaluated using Dynamic Mechanical Analysis (DMA). DMA imposes a small, oscillating stress on the material and measures the resulting strain. This allows for the determination of the storage modulus (E'), which represents the elastic portion of the material's response, and the loss modulus (E''), which represents the viscous portion (energy dissipation). The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ). The peak of the tan δ curve is another, often more sensitive, indicator of the glass transition temperature. A high storage modulus below Tg signifies a rigid material, which is characteristic of highly cross-linked dimethacrylate polymers.

Table 3: Representative Rheological and Mechanical Properties

| Property | Description | Typical Value for Cured Dimethacrylate Polymers |

|---|---|---|

| Storage Modulus (E') at 25°C | A measure of the material's stiffness in the glassy state. | 1 - 4 GPa |

| Tan δ Peak Temperature (Tg) | Temperature of maximum energy dissipation, corresponds to the glass transition. | 110 - 170 °C |

| Flexural Strength | The maximum stress the material can withstand before yielding in a bending test. | 80 - 130 MPa |

These values are representative of highly cross-linked dimethacrylate networks and serve as an indication of the expected performance.

Advanced Materials Applications Research Utilizing 2 Butyne 1,4 Diol Dimethacrylate

Development of High-Performance Resin Matrices

Research has shown that cross-linking with dimethacrylates can lead to significant improvements in the toughness, abrasion resistance, thermal stability, and solvent resistance of the resulting polymer. google.com The rigid internal alkyne unit of 2-Butyne-1,4-diol (B31916) dimethacrylate contributes to the stiffness and thermal resistance of the polymer matrix, making it suitable for applications where durability under demanding conditions is critical. mdpi.com The parent compound, 2-Butyne-1,4-diol, is recognized as a precursor in the synthesis of various synthetic resins and polyurethanes, highlighting the industrial relevance of this chemical family in creating robust polymer systems. atamankimya.comchemicalbook.combasf.comwikipedia.org

Composites with Enhanced Mechanical Integrity

In the field of composite materials, particularly in dental restoratives, the choice of dimethacrylate monomer is crucial for determining the final mechanical properties. mdpi.com 2-Butyne-1,4-diol dimethacrylate can be used as a comonomer in resin-based composites to create materials with enhanced mechanical integrity. The degree of conversion of the methacrylate (B99206) groups during polymerization and the resulting crosslink density are key factors that influence properties like flexural strength and hardness. mdpi.com

The structure of the dimethacrylate monomer directly affects the polymer network's formation and its ability to withstand mechanical stress. mdpi.com For instance, composites formulated with monomers that achieve a high degree of conversion and form a robust, highly cross-linked network typically exhibit superior mechanical performance. dbc.wroc.pl The inclusion of monomers like urethane (B1682113) dimethacrylate (UDMA) in composite formulations has been shown to result in a more rigid network and higher polymerization efficiency, which can be correlated to the performance expected from structurally specific dimethacrylates. dbc.wroc.pl

Table 1: Comparative Mechanical Properties of Dental Composites

| Composite Material | Flexural Strength (MPa) | Vickers Hardness (VHN) at 1mm Depth |

|---|---|---|

| Filtek™ Bulk Fill | 184.31 ± 22.31 | 63.88 ± 4.54 |

| everX Posterior™ | 179.91 ± 31.81 | 67.92 ± 4.29 |

| X-tra fil | 175.76 ± 28.16 | 70.38 ± 3.49 |

| Beautifil-Bulk® | 170.59 ± 28.62 | 52.82 ± 3.73 |

| Gradia Direct® | 160.40 ± 14.95 | 49.30 ± 3.14 |

This table presents data for various commercial dental composites to illustrate the range of mechanical properties achievable in dimethacrylate-based systems. Data sourced from a 2022 study on dental composites. dbc.wroc.pl

Hydrogel Formulations for Controlled Material Response

Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water. researchgate.net The properties of a hydrogel are largely determined by the structure and cross-linking of its polymer network. Dimethacrylates, including this compound, are used as chemical cross-linking agents in hydrogel formation. nih.gov

During a chain polymerization reaction, both methacrylate functionalities of the monomer can be incorporated into different growing polymer chains. nih.gov This process creates covalent bonds that link the chains together, forming the stable network structure essential for the hydrogel's integrity. The presence of ionizable pendant groups within the polymer backbone can render the hydrogel responsive to environmental stimuli such as pH. nih.gov By carefully selecting the monomers and cross-linkers like this compound, it is possible to tailor the swelling behavior and mechanical properties of the hydrogel for specific applications, such as in controlled drug delivery or tissue engineering. researchgate.netnih.gov

Specialty Coatings and Adhesives Research

The unique properties of polymers derived from 2-Butyne-1,4-diol and its derivatives make them suitable for use in specialty coatings and adhesives. Reaction products involving 2-butyne-1,4-diol are incorporated into formulations to improve durability, flexibility, and adhesion to various surfaces. ontosight.ai

In these applications, this compound acts as a cross-linker, enhancing the cohesive strength and chemical resistance of the final coating or adhesive film. The resulting cross-linked polymer network provides strong bonding properties. ontosight.ai Adhesives Research, a developer in the field, utilizes polymer and film solutions for demanding industrial applications, where high-performance bonding is critical. adhesivesresearch.comadhesivesresearch.com The integration of monomers that can form robust networks is a key strategy in developing these advanced material solutions.

Integration into Responsive Polymeric Systems (e.g., stimuli-responsive materials)

The development of "smart" materials that can respond to external stimuli is a major focus of modern materials science. oaepublish.com Polymeric systems that incorporate this compound are inherently suited for transformation into such responsive materials. The key to this functionality lies in the alkyne group present in the monomer's backbone.

While the methacrylate groups are consumed during the initial polymerization to form the main polymer structure, the alkyne group remains as a pendant, reactive site along the polymer chain. This alkyne functionality is largely inert to many common chemical environments, making it an ideal "handle" for later modification. sigmaaldrich.com This allows for the creation of a stable polymer scaffold that can be functionalized in a subsequent step, a process known as post-polymerization modification, to introduce stimuli-responsive moieties. researchgate.netsemanticscholar.org

Functionalization of Polymeric Backbones via Alkyne Click Chemistry

The alkyne groups integrated into the polymer backbone via this compound are perfectly suited for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-functionalized polymer and an azide-containing molecule. ugent.benih.gov

This post-polymerization modification strategy allows for the precise attachment of a wide variety of functional molecules to the polymer backbone. researchgate.netsemanticscholar.org For example, researchers can introduce fluorescent probes, bioactive molecules, or other stimuli-responsive groups. ugent.be This versatility enables the creation of highly specialized materials with tailored properties from a single, pre-made polymer precursor. The ability to perform these modifications with high yields and under aqueous conditions makes alkyne click chemistry a powerful and widely adopted tool in advanced materials synthesis. sigmaaldrich.comnih.gov

Theoretical and Computational Studies of 2 Butyne 1,4 Diol Dimethacrylate Polymerization and Polymer Properties

Molecular Dynamics Simulations of Monomer and Polymer Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the dynamic behavior of atoms and molecules over time. For 2-Butyne-1,4-diol (B31916) dimethacrylate, MD simulations can illuminate everything from the initial liquid-state interactions of the monomers to the complex dynamics within the final crosslinked polymer network.

All-atom MD simulations can be employed to investigate the structural and dynamic properties of the monomer and the resulting polymer. acs.org In the pre-polymerization stage, simulations can reveal how the monomers arrange themselves in the bulk liquid, including the formation of temporary aggregates or specific orientations due to intermolecular forces. This initial configuration can significantly influence the subsequent polymerization kinetics. youtube.com For instance, the self-assembly of reactive methacrylate (B99206) groups into adjacent domains can lead to very rapid initial polymerization rates. youtube.com

Table 1: Typical Parameters Investigated via Molecular Dynamics (MD) Simulations

| Parameter | Description | Significance for 2-Butyne-1,4-diol Dimethacrylate Polymer |

| Radius of Gyration (Rg) | A measure of the overall size and spatial extent of a polymer chain. | Indicates the compactness of the polymer coils; influenced by the rigid butyne core. |

| Mean Squared Displacement (MSD) | Quantifies the average distance a particle travels over time, reflecting chain mobility. | Lower MSD values are expected due to the rigid structure, correlating with higher Tg and reduced flexibility. researchgate.net |

| Fractional Free Volume (FFV) | The proportion of the total volume not occupied by the polymer chains. | Affects diffusion, permeability, and mechanical properties. The packing efficiency of the rigid monomers will determine the FFV. nih.gov |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. | Calculated from changes in density or specific volume with temperature in the simulation. Expected to be relatively high due to restricted chain rotation. |

| Elastic Modulus | A measure of the material's stiffness, determined by simulating uniaxial deformation. | The rigid alkyne group and high crosslink density are predicted to result in a high elastic modulus. mdpi.comnih.gov |

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed thermodynamic and kinetic information. researchgate.net For the free-radical polymerization of this compound, DFT calculations can map out the entire reaction pathway, from initiation to termination.

Furthermore, DFT can be used to study potential side reactions. For this compound, this could include premature reactions involving the alkyne group, although the triple bond is generally less reactive than the methacrylate's double bond in radical polymerizations. Termination reactions, where two growing radicals combine or disproportionate, can also be modeled to understand how the polymerization process ceases. The calculated reaction energies and activation barriers from DFT can serve as parameters for more extensive kinetic models or reactive force fields for MD simulations. escholarship.org

Table 2: Hypothetical DFT-Calculated Energetics for Polymerization Reactions of Dimethacrylates (Note: These are representative values based on studies of similar acrylate (B77674)/methacrylate monomers, as specific data for this compound is not available. Values are in kcal/mol.)

| Reaction Step | Description | Calculated Parameter | Representative Value Range |

| Initiation | A radical adds to the C=C double bond of the monomer. | Activation Energy (Ea) | 4 - 8 escholarship.org |

| Propagation | The growing polymer radical adds to another monomer molecule. | Activation Energy (Ea) | 5 - 10 escholarship.org |

| Propagation | The growing polymer radical adds to another monomer molecule. | Reaction Energy (ΔEr) | -15 to -30 escholarship.org |

| Termination | Two polymer radicals combine to terminate the chain growth. | Activation Energy (Ea) | 2 - 5 |

Computational Modeling of Crosslinking Networks

The polymerization of dimethacrylate monomers does not result in a perfectly uniform network. Instead, it forms a spatially heterogeneous structure composed of highly crosslinked microgel regions embedded within a less dense polymer matrix. nih.govresearchgate.net This complex morphology is a result of the reaction kinetics, where polymerization proceeds rapidly in localized areas, leading to the formation of dense clusters before the entire system has gelled. researchgate.net

Computational models are essential for understanding and predicting the formation of these crosslinked networks. Kinetic Monte Carlo (KMC) or MD simulations with reactive potentials can track the formation of crosslinks over time. These models can predict key network parameters such as the degree of conversion, crosslink density, and the extent of cyclization (the formation of small, intramolecular loops). mdpi.com

The structure of the monomer plays a critical role in the final network architecture. The short, rigid nature of the 2-Butyne-1,4-diol spacer between the methacrylate groups is expected to lead to a high theoretical crosslink density. mdpi.com However, this rigidity can also limit the ultimate degree of conversion, as radical mobility becomes severely restricted once a dense network is formed (reaction diffusion-controlled kinetics). nih.govnist.gov Computational algorithms have been developed to efficiently generate atomistic models of these complex networks, which can then be used to predict their physical and mechanical properties. dtic.milchemrxiv.org

Table 3: Predicted Influence of Monomer Structure on Network Properties

| Monomer Characteristic | Influence on Polymer Network |

| Rigid Alkyne Core | Restricts rotational motion of polymer chains, leading to a stiffer network with a higher elastic modulus and glass transition temperature. mdpi.com |

| Short Spacer Length | Leads to a higher potential crosslink density, which increases stiffness and solvent resistance but may also increase brittleness. mdpi.com |

| High Functionality (di- | |

| methacrylate) | Promotes the formation of a densely crosslinked network. The radical polymerization of dimethacrylates is known to be complex, often resulting in heterogeneous networks with trapped radicals and incomplete conversion. researchgate.net |

Structure-Property Relationship Predictions through Computational Chemistry

A primary goal of computational polymer science is to establish clear structure-property relationships, enabling the design of new materials with desired performance characteristics in silico. nih.gov By combining the insights from MD, DFT, and network modeling, a comprehensive picture of the polymer derived from this compound can be constructed.

The mechanical properties, such as flexural modulus, flexural strength, and hardness, are strongly correlated with the network's crosslink density and the inherent rigidity of the polymer chains. nih.gov The rigid butyne core and high crosslink density of poly(this compound) are predicted to result in a material with high modulus and hardness, but potentially lower impact resistance due to reduced chain mobility. nih.gov

The presence of the alkyne group in the polymer backbone is a unique feature. While it may not participate in the initial polymerization, it can significantly influence the final properties. Conjugated polymers containing alkyne units are known for their interesting optical and electronic properties. oup.com Computational methods can predict properties like the refractive index and dielectric constant. Furthermore, the alkyne groups could serve as sites for post-polymerization modification, allowing for further tuning of the material's properties, a possibility that can be explored computationally.

Table 4: Predicted Structure-Property Relationships for Poly(this compound)

| Molecular/Network Structure Feature | Predicted Macroscopic Property |

| High Crosslink Density | High elastic modulus, high hardness, low swelling in solvents, increased brittleness. mdpi.comnih.gov |

| Rigid Butyne Spacer | High glass transition temperature (Tg), high thermal stability, contributes to high modulus. |

| Network Heterogeneity | Can lead to internal stresses and act as fracture initiation points, potentially reducing overall toughness. The size and distribution of heterogeneous domains affect mechanical properties like impact resistance. nih.gov |

| Alkyne Functionality | May increase the refractive index compared to purely aliphatic analogues. Provides potential for post-polymerization reactions. Polymers with alkyne groups in the backbone can exhibit unique electronic properties. oup.com |

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes for 2-Butyne-1,4-diol (B31916) Dimethacrylate

The pursuit of green chemistry is driving research into more sustainable methods for synthesizing specialty monomers like 2-Butyne-1,4-diol dimethacrylate. This involves developing eco-friendly routes for its precursors, primarily 2-Butyne-1,4-diol and methacrylic acid.

Traditionally, 2-Butyne-1,4-diol is produced via the Reppe process, which reacts acetylene (B1199291) with formaldehyde (B43269) under high pressure and temperature. acs.orgnbinno.com Innovations are focused on improving the efficiency and sustainability of this process. nbinno.com One promising alternative involves the direct synthesis from calcium carbide and an aqueous formaldehyde solution, which can produce 2-Butyne-1,4-diol in high yield and purity without the need to isolate the intermediate acetylene gas. researchgate.netgoogle.com

For the methacrylate (B99206) component, conventional production of methacrylic acid often involves the acetone (B3395972) cyanohydrin (ACH) process, which uses hazardous materials like hydrogen cyanide and large quantities of sulfuric acid. wikipedia.orgtechconnect.org Greener routes are being actively explored, including:

Oxidation of Isobutylene: A two-step oxidation of isobutylene, a C4 feedstock, to methacrolein (B123484) and then to methacrylic acid is a commercialized alternative. wikipedia.orgtechconnect.org

Bio-based Routes: Significant research is underway to produce methacrylic acid from renewable resources. techconnect.org This includes the decarboxylation of bio-derived acids such as itaconic acid and citric acid. wikipedia.orgaiche.org A hybrid approach combining the fermentation of glucose to produce citramalic acid, followed by catalytic decarboxylation, has shown high yields of methacrylic acid. semanticscholar.org

The final esterification step, reacting 2-Butyne-1,4-diol with a methacrylic acid derivative, can also be optimized using greener catalysts and solvent-free conditions to minimize environmental impact.

Table 1: Comparison of Synthesis Routes for Precursors

| Precursor | Conventional Route | Emerging Sustainable Route | Key Advantages of Sustainable Route |

| 2-Butyne-1,4-diol | Reppe Process (Acetylene + Formaldehyde) acs.org | Direct from Calcium Carbide + Formaldehyde researchgate.netgoogle.com | Avoids isolation of acetylene gas, high purity product. |

| Methacrylic Acid | Acetone Cyanohydrin (ACH) Process techconnect.org | Bio-based (e.g., from Citramalic Acid) semanticscholar.org | Uses renewable feedstocks, avoids highly toxic reagents. |

Bio-Derived and Biodegradable Polymeric Systems

Research is focused on incorporating this monomer into polymer systems based on biodegradable backbones, such as aliphatic polyesters. For example, alkyne-functionalized elastomers derived from bio-based monomers like sebacic acid have been synthesized. nsf.gov These polymers can be crosslinked via thiol-yne chemistry under mild, low-power UV light, yielding materials with good cytocompatibility and in-vitro degradability. nsf.gov

The development of photopolymers for biomedical 3D printing is a key application area. rsc.orgresearchgate.net Thiol-yne photopolymerization using alkyne-functional monomers can produce tough, degradable networks. rsc.orgresearchgate.netrsc.org The degradation rate of these materials can be tailored by carefully selecting the type and content of the thiol co-monomers used in the formulation. rsc.orgresearchgate.net This approach allows for the creation of custom medical devices with controlled degradation profiles. rsc.orgresearchgate.net

Advanced Characterization Techniques for In Situ Polymerization Monitoring

Understanding and controlling the rapid polymerization of multifunctional methacrylates requires advanced characterization techniques that can monitor the reaction in real-time. In situ monitoring is essential for studying reaction kinetics, determining monomer conversion, and optimizing processing parameters. kaplanscientific.nlrsc.orgthermofisher.comnih.govfrontiersin.org

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy is a powerful and widely used method. researchgate.netrsc.org Specifically, Attenuated Total Reflectance (ATR-FTIR) allows for the continuous monitoring of the disappearance of characteristic monomer peaks, such as the C=C bond of the methacrylate group (often observed around 810 cm⁻¹ or 1635 cm⁻¹), providing real-time conversion data. kaplanscientific.nladhesivesmag.com This technique is invaluable for studying the kinetics of photopolymerization reactions, with high time resolution enabling measurements on the scale of seconds or even faster. kaplanscientific.nlrsc.orgthermofisher.com

Other continuous methods that provide real-time, in-situ information include:

Photorheology: Measures the change in rheological properties (e.g., storage and loss modulus) during polymerization, allowing for the determination of the sol-to-gel transition point. When combined with RT-FTIR, it can correlate mechanical property development with chemical conversion. rsc.org

Fluorescence Spectroscopy: Can be used with fluorescent probes that change their emission upon polymerization.

Dielectric Analysis (DEA): Monitors changes in the dielectric properties of the resin as it cures. rsc.org

Table 2: In Situ Monitoring Techniques for Polymerization

| Technique | Principle | Key Information Obtained |

| RT-FTIR | Monitors changes in vibrational spectra (disappearance of monomer functional groups). rsc.org | Monomer conversion, reaction kinetics, functional group analysis. kaplanscientific.nl |

| Photorheology | Measures changes in viscoelastic properties under UV irradiation. rsc.org | Gel point, modulus development, correlation of mechanical and chemical changes. rsc.org |

| Photo-DSC | Measures exothermic heat flow during polymerization. rsc.org | Reaction rate, enthalpy of polymerization, kinetic parameters. rsc.org |

Novel Applications in High-Technology Sectors (e.g., additive manufacturing, microelectronics)

The unique properties derived from this compound make it a candidate for several high-technology applications.

Additive Manufacturing (3D Printing): The methacrylate groups are well-suited for rapid photopolymerization processes like stereolithography (SLA) and digital light processing (DLP). The central alkyne group facilitates thiol-yne photopolymerization, which offers advantages over traditional acrylate (B77674) systems, including higher conversion rates and reduced oxygen inhibition. nsf.govrsc.orgrsc.org This leads to the fabrication of highly crosslinked, tough, and potentially degradable polymer networks suitable for creating complex biomedical devices and other advanced structures with high precision. rsc.orgresearchgate.netrsc.org